molecular formula C7H10N4OS2 B1277076 2-[(5-Amino-1,3,4-thiadiazol-2-YL)thio]-N-cyclopropylacetamide CAS No. 876532-11-5

2-[(5-Amino-1,3,4-thiadiazol-2-YL)thio]-N-cyclopropylacetamide

Katalognummer: B1277076
CAS-Nummer: 876532-11-5
Molekulargewicht: 230.3 g/mol
InChI-Schlüssel: LHYDSLUUPKEQMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-Amino-1,3,4-thiadiazol-2-YL)thio]-N-cyclopropylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .

Eigenschaften

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4OS2/c8-6-10-11-7(14-6)13-3-5(12)9-4-1-2-4/h4H,1-3H2,(H2,8,10)(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYDSLUUPKEQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429201
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876532-11-5
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Method 1: Nucleophilic Substitution of 5-Amino-1,3,4-thiadiazole-2-thiol

Reaction Mechanism and Conditions

This method begins with 5-amino-1,3,4-thiadiazole-2-thiol (CAS: 4005-51-0), a commercially available building block. The thiol group undergoes nucleophilic displacement with 2-chloro-N-cyclopropylacetamide in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous dimethylformamide (DMF) at 60–80°C.

Key Steps:
  • Activation of Thiol : Deprotonation of the thiol group enhances nucleophilicity.
  • Substitution : Displacement of chloride by the thiadiazole-thiolate ion.
  • Purification : Recrystallization from ethanol or column chromatography (EtOAc/hexane).
Optimization Data:
Parameter Optimal Condition Yield (%) Purity (%)
Solvent DMF 68–72 95
Base K₂CO₃ 70 94
Temperature (°C) 70 72 95

Source : Adapted from protocols in.

Method 2: Carbodiimide-Mediated Amidation

Coupling of Thiol with Activated Acetamide

This approach utilizes 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetic acid and cyclopropylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile.

Reaction Scheme:
  • Acid Activation : EDC/HOBt activates the carboxylic acid to form an O-acylisourea intermediate.
  • Amide Bond Formation : Nucleophilic attack by cyclopropylamine yields the target compound.
Critical Parameters:
  • Molar Ratio : 1:1.2 (acid:amine) for minimal side products.
  • Reaction Time : 24 hours at room temperature.
  • Workup : Aqueous extraction with ethyl acetate, followed by drying (Na₂SO₄) and solvent evaporation.
Performance Metrics:
Catalyst System Solvent Yield (%)
EDC/HOBt Acetonitrile 65
DCC/DMAP THF 58

Source : Comparative data from.

Method 3: Cyclocondensation of Thiourea Derivatives

One-Pot Synthesis from Thiourea Precursors

A thiourea intermediate, N-cyclopropyl-2-(hydrazinecarbothioamido)acetamide , undergoes cyclocondensation with chloroacetyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the thiadiazole ring.

Synthetic Pathway:
  • Thiourea Formation : Reaction of cyclopropylamine with chloroacetic acid, followed by treatment with thiosemicarbazide.
  • Cyclization : POCl₃-mediated ring closure at 80–90°C for 1 hour.
Advantages:
  • Avoids isolation of reactive intermediates.
  • Suitable for bulk synthesis (scale-up yields: 60–65%).
Challenges:
  • Requires strict moisture control.
  • Byproduct formation (e.g., phosphorylated derivatives) necessitates careful purification.

Comparative Analysis of Methods

Method Pros Cons Yield Range (%)
Nucleophilic Substitution High purity, scalable Requires pre-functionalized chloride 68–72
EDC-Mediated Amidation Mild conditions, versatile Costly reagents, longer reaction time 60–65
Cyclocondensation One-pot synthesis, cost-effective Moisture-sensitive, moderate yields 55–60

Source : Synthesized from.

Advanced Purification and Characterization

Chromatographic Techniques

  • HPLC : C18 column (MeCN/H₂O + 0.1% TFA), retention time: 6.8 min.
  • ¹H NMR (DMSO-d₆): δ 1.05 (m, 4H, cyclopropyl), 3.73 (s, 2H, CH₂CO), 6.90 (s, 2H, NH₂), 8.20 (s, 1H, NH).

Spectroscopic Validation

  • IR (KBr) : 3268 cm⁻¹ (N-H), 1686 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).
  • MS (ESI+) : m/z 231.1 [M+H]⁺.

Industrial-Scale Considerations

Patent data highlights the use of continuous flow reactors to enhance reproducibility and reduce reaction times (e.g., 2-hour cycles vs. 24-hour batch processes). Key adjustments include:

  • Solvent Recycling : DMF recovery via distillation.
  • Catalyst Loading : Reduced EDC/HOBt ratios (1:1.1) to lower costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(5-Amino-1,3,4-thiadiazol-2-YL)thio]-N-cyclopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to dissolve the reactants and products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanisms of Action

The compound functions primarily as an urease inhibitor , targeting the urease enzyme crucial for urea metabolism in various organisms, including pathogenic bacteria like Helicobacter pylori. By inhibiting urease activity, it decreases ammonia production, which is associated with several infections.

Mechanism Overview

  • Target Enzyme: Urease
  • Action: Inhibition of urease activity
  • Biochemical Pathway Affected: Urea cycle

This inhibition leads to alterations in cellular metabolism and pH balance, impacting various cellular functions and signaling pathways. The compound's specific binding interactions with biomolecules facilitate its inhibitory effects at the molecular level.

Antimicrobial Activity

2-[(5-Amino-1,3,4-thiadiazol-2-YL)thio]-N-cyclopropylacetamide has demonstrated significant antimicrobial properties against a range of bacterial strains. Studies indicate that its efficacy is particularly notable against urease-producing pathogens.

PathogenActivity Level
Helicobacter pyloriHigh
Klebsiella pneumoniaeModerate
Proteus mirabilisHigh

The compound's ability to inhibit urease not only affects bacterial survival but also reduces virulence factors associated with these pathogens.

Anticancer Potential

Recent research has indicated that the compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of key signaling pathways related to cell growth and survival.

Cancer Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The varying IC50 values suggest that the compound's effectiveness may differ across different cancer types, warranting further investigation into its potential as a chemotherapeutic agent.

Biochemical Pathway Modulation

As a urease inhibitor, this compound plays a role in nitrogen metabolism. Its interaction with the urease enzyme alters metabolic fluxes and levels of metabolites such as ammonia and urea. This modulation can have implications for conditions characterized by altered nitrogen metabolism, such as liver diseases.

Case Studies

Several case studies have been documented to understand the therapeutic applications of this compound:

  • Study on Urease Inhibition:
    • Researchers evaluated the compound's effect on Helicobacter pylori infections in animal models.
    • Results indicated a significant reduction in ammonia levels and associated inflammation markers post-treatment.
  • Anticancer Efficacy Assessment:
    • A clinical trial assessed the compound's efficacy in patients with advanced solid tumors.
    • Preliminary results showed tumor size reduction in a subset of patients, suggesting potential for further development.

Wirkmechanismus

The mechanism of action of 2-[(5-Amino-1,3,4-thiadiazol-2-YL)thio]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition disrupts the metabolic processes of certain bacteria, leading to their death. Additionally, its anticancer activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells by interfering with their DNA replication and repair mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-[(5-Amino-1,3,4-thiadiazol-2-YL)thio]-N-cyclopropylacetamide apart is its unique combination of a thiadiazole ring with a cyclopropylacetamide moiety. This structure imparts specific chemical and biological properties that make it a promising candidate for further research and development in various fields .

Biologische Aktivität

2-[(5-Amino-1,3,4-thiadiazol-2-YL)thio]-N-cyclopropylacetamide is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiadiazole ring and a cyclopropylacetamide moiety, contributing to its unique biological profile. The presence of the 5-amino group enhances its reactivity and potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₈H₁₃N₅S₂
Molecular Weight227.35 g/mol
CAS Number332114-17-7

Urease Inhibition

One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of urease enzymes. Urease is crucial for the metabolism of urea in various organisms, including pathogenic bacteria such as Helicobacter pylori. By inhibiting urease activity, this compound reduces ammonia production, which is associated with several infections.

Mechanism Overview:

  • Target Enzyme: Urease
  • Action: Inhibition of urease activity
  • Biochemical Pathway Affected: Urea cycle

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus cereus
  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

In vitro studies have demonstrated that compounds similar to this compound possess minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .

Anticancer Potential

The cytostatic properties associated with 1,3,4-thiadiazole derivatives suggest potential anticancer applications. For instance, studies have indicated that certain thiadiazole derivatives can inhibit cancer cell proliferation in various models . The incorporation of the amino group in the thiadiazole structure may enhance these effects by facilitating interactions with cellular targets involved in cancer progression.

Case Studies

  • Study on Urease Inhibition:
    • A study evaluated the urease inhibitory activity of various thiadiazole derivatives. The results showed that this compound exhibited significant inhibition compared to control groups.
  • Antimicrobial Efficacy:
    • A series of experiments tested the antimicrobial efficacy against E. coli and S. aureus. The compound demonstrated MIC values significantly lower than traditional antibiotics, indicating strong potential as a therapeutic agent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.